(Z)-2-(2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid
Description
Properties
IUPAC Name |
2-[[2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c1-2-28-14-9-7-13(8-10-14)11-17-19(25)23(21(29)30-17)12-18(24)22-16-6-4-3-5-15(16)20(26)27/h3-11H,2,12H2,1H3,(H,22,24)(H,26,27)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVHDDRQDSHFJP-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, anti-inflammatory, and antioxidant activities, as well as its mechanisms of action.
Chemical Structure
The compound can be represented by the following chemical structure:
1. Anticancer Activity
Recent studies indicate that derivatives of thiazolidinones, such as the compound in focus, exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation.
Case Study:
In vitro studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. For instance, a related thiazolidinone derivative exhibited an IC50 value of 5 µM against HepG2 liver cancer cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 5 |
| Compound B | MCF7 | 10 |
| Compound C | A549 | 12 |
2. Anti-inflammatory Activity
The compound is also noted for its anti-inflammatory properties. Thiazolidinone derivatives have been shown to inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of diseases like rheumatoid arthritis and other inflammatory conditions.
Mechanism:
The anti-inflammatory effect is primarily attributed to the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6 .
3. Antioxidant Activity
Antioxidant activity is another significant aspect of this compound. Studies have utilized methods such as DPPH radical scavenging assays to evaluate this property.
Results:
In these assays, the compound demonstrated a notable ability to scavenge free radicals, with results comparable to standard antioxidants like Trolox. The antioxidant activity suggests potential applications in preventing oxidative stress-related diseases .
Research Findings
Various research studies have focused on synthesizing and evaluating the biological activities of thiazolidinone derivatives:
- Synthesis and Evaluation:
- Comparative Analysis:
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Ring
The benzylidene substituent significantly impacts biological activity and physicochemical properties. Key analogs include:
Analysis :
- Electron-Donating Groups (e.g., 4-Ethoxy, 4-Methoxy) : Increase lipophilicity, aiding membrane permeability. The 4-ethoxy group in the target compound may offer metabolic stability over 4-methoxy analogs due to reduced oxidative susceptibility .
- Heteroaromatic Substituents (e.g., Indol-3-yl) : Broaden activity spectra; indole-containing derivatives show antibacterial/antifungal effects, suggesting substituent-dependent target specificity .
Modifications on the Thiazolidinone Core and Side Chains
Structural alterations in the thiazolidinone ring or acetamido-benzoic acid side chain modulate solubility and target affinity:
Analysis :
- Acetamido-Benzoic Acid vs. Aryl Amides: The benzoic acid moiety in the target compound may confer hydrogen-bonding capacity, favoring interactions with polar residues in enzymes or receptors compared to non-polar aryl amides .
Physicochemical and Pharmacokinetic Properties
Comparative data on melting points, pKa, and lipophilicity:
Analysis :
- The higher molecular weight and logP of the target compound suggest greater lipophilicity compared to smaller analogs, which may enhance tissue penetration but reduce aqueous solubility.
- The pKa values (~3.6) indicate ionization at physiological pH, favoring solubility in the intestinal tract for oral administration.
Preparation Methods
Classical Thiazolidinone Cyclization
The thioxothiazolidinone ring is synthesized via cyclization of thiourea derivatives with α-halo carbonyl compounds. A representative protocol involves:
Reagents :
- Chloroacetic acid (1.0 equiv)
- Thiourea (1.1 equiv)
- Hydrochloric acid (catalytic)
Procedure :
Lawesson’s Reagent-Mediated Thionation
Modern approaches employ Lawesson’s reagent to convert thiazolidine-2,4-dione to the thioxo analogue:
Reaction Scheme :
$$
\text{Thiazolidine-2,4-dione} \xrightarrow{\text{Lawesson's Reagent (2.2 equiv)}} \text{2-Thioxothiazolidin-4-one}
$$
Conditions :
Aldol Condensation for Benzylidene Installation
The 4-ethoxybenzylidene group is introduced via acid-catalyzed aldol condensation between 2-thioxothiazolidin-4-one and 4-ethoxybenzaldehyde.
Thermodynamic Control for Z-Isomer Selectivity
| Parameter | Specification |
|---|---|
| Solvent | Ethanol/acetic acid (20:1 v/v) |
| Catalyst | Piperidine (0.1 equiv) |
| Temperature | 60°C, 24 hours |
| Molar Ratio | 1:1 (thioxothiazolidinone:aldehyde) |
Procedure :
- Dissolve 2-thioxothiazolidin-4-one (10 mmol) and 4-ethoxybenzaldehyde (10 mmol) in ethanol.
- Add piperidine and acetic acid, reflux with stirring.
- Filter the precipitated product and wash with cold ethanol.
Characterization Data :
- IR (KBr) : 1728 cm⁻¹ (C=O), 1667 cm⁻¹ (C=N), 1619 cm⁻¹ (C=C)
- ¹H NMR (DMSO-d₆) : δ 7.85 (d, J=8.8 Hz, 2H, Ar-H), 6.95 (d, J=8.8 Hz, 2H, Ar-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 1.35 (t, J=7.0 Hz, 3H, CH₃)
Side Chain Installation via Acetamido Coupling
The 2-acetamidobenzoic acid moiety is introduced through nucleophilic acyl substitution.
Chloroacetylation Followed by Aminolysis
Step 1: Chloroacetylation :
$$
\text{5-(4-Ethoxybenzylidene)-2-thioxothiazolidin-4-one} \xrightarrow{\text{Chloroacetyl Chloride}} \text{3-(2-Chloroacetyl) Derivative}
$$
Conditions :
- Solvent: Dry dichloromethane
- Base: Triethylamine (2.5 equiv)
- Temperature: 0°C → room temperature, 6 hours
- Yield: 76%
Step 2: Coupling with 2-Aminobenzoic Acid :
$$
\text{3-(2-Chloroacetyl) Derivative} + \text{2-Aminobenzoic Acid} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Optimized Protocol :
| Component | Quantity |
|---|---|
| Chloroacetyl intermediate | 1.0 equiv (5 mmol) |
| 2-Aminobenzoic acid | 1.2 equiv (6 mmol) |
| Solvent | DMF (20 mL) |
| Base | K₂CO₃ (3.0 equiv) |
| Temperature | 80°C, 8 hours |
Workup :
- Pour reaction into ice-water.
- Adjust pH to 3–4 with dilute HCl.
- Collect precipitate via vacuum filtration.
Yield : 65–71% after recrystallization from ethanol/water.
Spectral Characterization and Purity Assessment
| Technique | Observations |
|---|---|
| HRMS (ESI-TOF) | m/z 443.0832 [M+H]⁺ (Calc. 443.0835) |
| ¹³C NMR (DMSO-d₆) | δ 192.5 (C=O), 167.8 (COOH), 159.2 (C=N) |
| HPLC Purity | 95.2% (C18, MeOH/H2O 70:30, 254 nm) |
Comparative Analysis of Synthetic Routes
Table 1. Yield Optimization Strategies
| Method Variation | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Classical cyclization | 68 | 92 | |
| Microwave-assisted thionation | 94 | 96 | |
| Solvent-free aldol condensation | 78 | 93 | |
| Ultrasonic coupling reaction | 82 | 97 |
Challenges and Mitigation Strategies
Z/E Isomerization :
Byproduct Formation :
Solubility Issues :
Q & A
Q. Key Conditions :
- Temperature : Reflux (~80–100°C) for condensation .
- pH : Mildly acidic (e.g., glacial acetic acid) to prevent side reactions .
- Solvent : Ethanol or DMF for solubility optimization .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?
Q. Methodological Answer :
- 1H/13C NMR :
- Thioxo group : A singlet at δ ~3.8–4.2 ppm (CH2 adjacent to thioxo) .
- Benzylidene protons : Doublets in the aromatic region (δ 6.8–7.5 ppm) with coupling constants confirming the (Z)-configuration .
- Ethoxy group : A triplet at δ ~1.3–1.5 ppm (CH3) and quartet at δ ~4.0–4.2 ppm (OCH2) .
- FT-IR :
- Peaks at ~1680–1700 cm⁻¹ (C=O stretch of 4-oxo group) and ~1250 cm⁻¹ (C-S stretch) .
- Elemental Analysis :
- Matches calculated C, H, N, S percentages (e.g., C ~57–60%, N ~3–4%) .
Advanced: How can researchers optimize synthesis yield when encountering low yields in the condensation step?
Methodological Answer :
Low yields often arise from incomplete benzylidene formation or isomerization. Optimization strategies include:
- Catalyst Screening : Replace acetic acid with piperidine for faster kinetics .
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 30–60 minutes, improving yield by 15–20% .
- Solvent-Free Conditions : Minimizes side reactions; yields up to 73% reported for analogous compounds .
- Molar Ratio Adjustment : A 1:1.2 ratio of aldehyde to thiazolidinone precursor prevents aldehyde excess from promoting (E)-isomer formation .
Validation : Monitor intermediates via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm final product purity via HPLC (>95%) .
Advanced: How to address discrepancies in biological activity data across different studies?
Methodological Answer :
Discrepancies may stem from:
- Purity Variability : Ensure >95% purity via HPLC and recrystallization. Impurities like (E)-isomers can skew activity .
- Assay Conditions : Standardize protocols (e.g., cell line viability assays vs. enzyme inhibition). For example, IC50 values vary with ATP concentration in kinase assays .
- Structural Analog Comparison : Use a reference table to correlate substituent effects:
| Substituent on Benzylidene | Biological Activity Trend | Source |
|---|---|---|
| 4-Ethoxy | Enhanced anti-inflammatory | |
| 4-Methoxy | Higher antimicrobial |
Resolution : Conduct meta-analysis of SAR (structure-activity relationship) studies and validate via molecular docking to identify critical binding interactions .
Advanced: What strategies are effective in modifying the benzylidene moiety to enhance bioactivity while maintaining solubility?
Q. Methodological Answer :
- Functional Group Variation :
- Electron-Withdrawing Groups (e.g., -NO2) : Increase electrophilicity, enhancing enzyme inhibition but reducing solubility. Counteract with PEGylation .
- Hydrophilic Substituents (e.g., -OH) : Improve aqueous solubility but may reduce membrane permeability. Balance via prodrug design .
- LogP Optimization : Target logP ~2–3 (measured via shake-flask method) to balance solubility and bioavailability .
- In Silico Modeling : Use software like Schrödinger’s Maestro to predict solubility-bioactivity trade-offs before synthesis .
Validation : Compare partition coefficients (octanol/water) and cytotoxicity profiles (e.g., HepG2 cells) .
Advanced: How to ensure stereochemical purity of the (Z)-isomer during synthesis?
Q. Methodological Answer :
- Reaction Control : Use polar aprotic solvents (e.g., DMF) and lower temperatures (~60°C) to favor (Z)-isomer kinetics .
- Catalyst Choice : Piperidine over triethylamine reduces isomerization risk .
- Analytical Confirmation :
- NOESY NMR : Nuclear Overhauser effect between benzylidene proton and thiazolidinone CH2 confirms (Z)-configuration .
- X-ray Crystallography : Resolves ambiguity in solid-state conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
